molecular formula C24H51NO12 B3098864 Amino-PEG12-alcohol CAS No. 1345681-71-1

Amino-PEG12-alcohol

Cat. No.: B3098864
CAS No.: 1345681-71-1
M. Wt: 545.7 g/mol
InChI Key: JPIQEMLLJLGGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG12-alcohol can be synthesized through a series of chemical reactions involving the functionalization of PEG chainsCommon reagents used in these reactions include carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds such as ketones and aldehydes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency, which are crucial for its applications in research and development. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG12-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include amide bonds, aldehydes, carboxylic acids, and various derivatized compounds. These products are essential for further applications in bioconjugation and drug delivery .

Scientific Research Applications

Amino-PEG12-alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amino-PEG12-alcohol involves its role as a linker in bioconjugation reactions. The amino group reacts with carboxylic acids and activated NHS esters to form stable amide bonds, while the hydroxyl group allows for further derivatization. This dual functionality enables the compound to facilitate the attachment of biomolecules to various surfaces, enhancing their solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Amino-PEG4-alcohol
  • Amino-PEG8-alcohol
  • Amino-PEG16-alcohol

Uniqueness

Amino-PEG12-alcohol is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIQEMLLJLGGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG12-alcohol
Reactant of Route 2
Reactant of Route 2
Amino-PEG12-alcohol
Reactant of Route 3
Reactant of Route 3
Amino-PEG12-alcohol
Reactant of Route 4
Reactant of Route 4
Amino-PEG12-alcohol
Reactant of Route 5
Reactant of Route 5
Amino-PEG12-alcohol
Reactant of Route 6
Reactant of Route 6
Amino-PEG12-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.